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Compound of Interest

Compound Name:
4-(trans-4-

Pentylcyclohexyl)cyclohexanone

Cat. No.: B1312689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-
(trans-4-Pentylcyclohexyl)cyclohexanone, a bicyclohexyl derivative with potential

applications in materials science and medicinal chemistry. Due to the limited availability of

direct experimental spectra for this specific compound, this document presents predicted

spectroscopic data based on the analysis of analogous structures. Detailed experimental

protocols for the acquisition of such data are also provided, alongside visualizations of the

analytical workflow.

Chemical Structure and Properties
4-(trans-4-Pentylcyclohexyl)cyclohexanone

CAS Number: 84868-02-0[1][2]

Molecular Formula: C₁₇H₃₀O[1][2]

Molecular Weight: 250.42 g/mol [1][2]
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The following tables summarize the predicted spectroscopic data for 4-(trans-4-
Pentylcyclohexyl)cyclohexanone. These predictions are derived from the known spectral

characteristics of the cyclohexanone and pentylcyclohexyl moieties.

Infrared (IR) Spectroscopy
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (Ketone) 1715 - 1725 Strong

C-H (Aliphatic) 2850 - 2960 Strong

C-H (Bending) 1445 - 1465 Medium

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent).

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Cyclohexanone α-

protons
2.2 - 2.5 m 4H

Cyclohexanone β, γ-

protons
1.2 - 2.1 m 5H

Pentylcyclohexyl

methine proton
0.9 - 1.2 m 1H

Pentylcyclohexyl

methylene & methine

protons

0.8 - 1.9 m 10H

Pentyl chain

methylene protons
1.2 - 1.4 m 6H

Pentyl chain terminal

methyl protons
0.8 - 0.9 t 3H
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent).

Carbon Atom Predicted Chemical Shift (ppm)

C=O (Ketone) 209 - 212

Cyclohexanone α-carbons 40 - 43

Cyclohexanone β, γ-carbons 25 - 35

Pentylcyclohexyl carbons 26 - 45

Pentyl chain carbons 14 - 37

Mass Spectrometry
m/z

Predicted Relative
Intensity

Assignment

250 Moderate [M]⁺ (Molecular Ion)

193 High [M - C₄H₉]⁺

125 High [C₈H₁₃O]⁺

98 Moderate [C₆H₁₀O]⁺

81 High [C₆H₉]⁺

55 High [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.
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Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the

ATR crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.

The sample is brought into firm contact with the crystal.

The sample spectrum is recorded, typically by co-adding multiple scans to improve the

signal-to-noise ratio.

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or

higher).

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

The solution is transferred to an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

The sample tube is placed in the NMR probe.

The magnetic field is shimmed to achieve homogeneity.
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For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio.

Data Processing:

The FID is Fourier transformed to produce the NMR spectrum.

The spectrum is phased, and the baseline is corrected.

Chemical shifts are referenced to the TMS signal (0 ppm).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrument: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

A dilute solution of the sample is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane).

The concentration is typically in the range of 10-100 µg/mL.

GC Separation:

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

The column temperature is programmed to ramp up, separating the components of the

sample based on their boiling points and interactions with the column's stationary phase.

MS Analysis:

As components elute from the GC column, they enter the MS ion source.
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The molecules are ionized, typically by electron impact (EI).

The resulting ions and fragment ions are separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

A mass spectrum is generated for each eluting component.

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS

are used to identify the compound.
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Caption: General workflow for the spectroscopic characterization of an organic compound.

Logical Relationship of Spectroscopic Data
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Spectroscopic Techniques

Information Obtained

4-(trans-4-Pentylcyclohexyl)cyclohexanone
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Caption: Interrelation of data from different spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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